molecular formula C19H19N3O2 B2950065 N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide CAS No. 1795443-52-5

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide

Cat. No.: B2950065
CAS No.: 1795443-52-5
M. Wt: 321.38
InChI Key: QLJMPZZIXNZTTJ-UHFFFAOYSA-N
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Description

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine ring fused with a phenyl group and an oxolane-3-carboxamide moiety, making it a unique and versatile molecule.

Preparation Methods

The synthesis of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions include elevated temperatures and the use of neutral or weakly basic organic solvents. Industrial production methods may involve the use of solid support catalysts such as Al2O3 and TiCl4 to enhance the yield and purity of the final product .

Chemical Reactions Analysis

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents such as sodium borohydride. The compound can also undergo halogenation reactions with bromine and iodine, leading to the formation of 3-halo derivatives . These reactions are typically carried out under mild conditions to prevent degradation of the compound.

Mechanism of Action

The mechanism of action of N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting CDKs, which are crucial for cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound modulates GABA A receptors, which are involved in neurotransmission and can have anxiolytic and sedative effects .

Comparison with Similar Compounds

N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)oxolane-3-carboxamide can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem, alpidem, and saripidem. These compounds share a similar core structure but differ in their functional groups and biological activities . For example, zolpidem is a sedative used for the treatment of insomnia, while alpidem is an anxiolytic agent

Properties

IUPAC Name

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13-5-4-9-22-11-17(20-18(13)22)15-6-2-3-7-16(15)21-19(23)14-8-10-24-12-14/h2-7,9,11,14H,8,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJMPZZIXNZTTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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